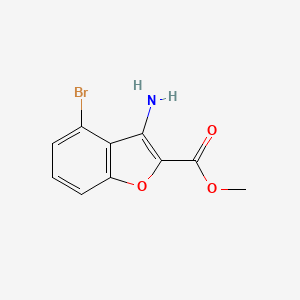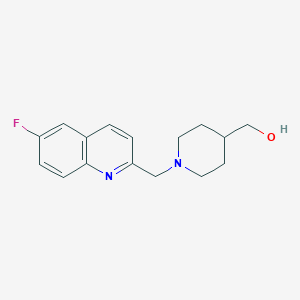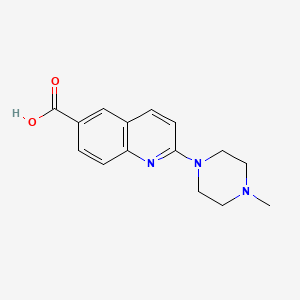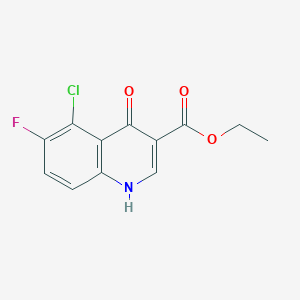![molecular formula C14H11N5O B11849819 2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine CAS No. 104615-29-4](/img/structure/B11849819.png)
2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-yl)-6-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-6-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine typically involves the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid. This process forms intermediate [1,2,4]triazolo[4,3-c]-quinazolines, which then undergo Dimroth rearrangement to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-mediated, catalyst-free synthesis has been explored for similar compounds, which could potentially be adapted for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Furan-2-yl)-6-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. For example, acid-catalyzed hydrolysis involves protonation of the nitrogen atom of the quinazoline cycle, followed by the addition of water molecules .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, acid-catalyzed hydrolysis can lead to the formation of formic acid and other derivatives .
Applications De Recherche Scientifique
2-(Furan-2-yl)-6-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Furan-2-yl)-6-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine involves its interaction with biomolecular targets through hydrogen bond formation and high dipole moments. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds also exhibit a range of biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
1,3,5-Triazine-2,4-diamines: Known for their aromatic properties and biological activities.
Uniqueness
2-(Furan-2-yl)-6-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine is unique due to its specific structure, which combines the quinazoline and triazole rings. This fusion enhances its biological activity and makes it a potent candidate for drug development .
Propriétés
Numéro CAS |
104615-29-4 |
|---|---|
Formule moléculaire |
C14H11N5O |
Poids moléculaire |
265.27 g/mol |
Nom IUPAC |
2-(furan-2-yl)-6-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-imine |
InChI |
InChI=1S/C14H11N5O/c1-18-10-6-3-2-5-9(10)13-16-12(11-7-4-8-20-11)17-19(13)14(18)15/h2-8,15H,1H3 |
Clé InChI |
KGSMZKRLPSCYOA-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=NC(=NN3C1=N)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11849768.png)
![2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone](/img/structure/B11849771.png)



![Acetamide, N-[4-(4-fluoro-1-naphthalenyl)-1H-imidazol-2-yl]-](/img/structure/B11849803.png)




